N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815808
InChI: InChI=1S/C16H17NO3/c1-17(10-12-3-6-14(18-2)7-4-12)13-5-8-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3
SMILES:
Molecular Formula: C16H17NO3
Molecular Weight: 271.31 g/mol

N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine

CAS No.:

Cat. No.: VC15815808

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine -

Specification

Molecular Formula C16H17NO3
Molecular Weight 271.31 g/mol
IUPAC Name N-[(4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine
Standard InChI InChI=1S/C16H17NO3/c1-17(10-12-3-6-14(18-2)7-4-12)13-5-8-15-16(9-13)20-11-19-15/h3-9H,10-11H2,1-2H3
Standard InChI Key NUPWBAPXXGWIPG-UHFFFAOYSA-N
Canonical SMILES CN(CC1=CC=C(C=C1)OC)C2=CC3=C(C=C2)OCO3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methoxybenzyl)-N-methylbenzo[d] dioxol-5-amine (C₁₆H₁₇NO₃) features a benzo[d] dioxole core fused to an amine group, which is further substituted with a methyl group and a 4-methoxybenzyl moiety. The methoxybenzyl group introduces electron-donating characteristics, while the methylamine side chain enhances lipophilicity, potentially improving blood-brain barrier permeability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₁₇NO₃
Molecular Weight271.31 g/mol
IUPAC NameN-[(4-methoxyphenyl)methyl]-N-methyl-1,3-benzodioxol-5-amine
Canonical SMILESCOc1ccc(CN(C)C2=CC3=C(C=C2)OCO3)cc1
InChIKeyNUPWBAPXXGWIPG-UHFFFAOYSA-N

The benzo[d] dioxole moiety, a cyclic ether, contributes to metabolic stability by resisting oxidative degradation, a feature shared with pharmacophores in antidepressants and anticonvulsants. The 4-methoxybenzyl group may engage in π-π stacking interactions with aromatic residues in biological targets, as observed in serotonin receptor ligands.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(4-Methoxybenzyl)-N-methylbenzo[d] dioxol-5-amine typically involves multi-step sequences requiring precise control over reaction parameters. A generalized approach includes:

  • Formation of the Benzo[d] dioxole Core:

    • Condensation of catechol derivatives with methylamine under acidic conditions to form the 5-amine-substituted benzo[d] dioxole intermediate.

  • N-Alkylation:

    • Reaction with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the methoxybenzyl group.

  • Methylation:

    • Quaternization of the amine using methyl iodide or dimethyl sulfate to yield the final N-methylated product.

Optimization Challenges

Key challenges include minimizing side reactions during N-alkylation, such as over-alkylation or hydrolysis of the methoxy group. Catalytic systems employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been reported to improve yields in analogous syntheses. Purification often requires chromatographic techniques due to the compound’s moderate polarity.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Selected Analogs

CompoundTarget ActivityIC₅₀/EC₅₀Structural Feature Linked to Activity
N-(4-Methoxybenzyl)-N-methylbenzo[d] dioxol-5-amineHypothesized 5-HT affinityN/ABenzo[d] dioxole core
PMC6273912 Compound 37Anticancer (HCT-116)34 μMNaphthyl and triazine substituents
PMC7115563 Compound 15dAntimicrobialMIC: 12.5 μg/mLBenzodioxole-methyl group

Future Perspectives and Research Directions

In Vitro and In Vivo Profiling

Priority studies should include:

  • Receptor Binding Assays: Screen for affinity at 5-HT₁₀, D₂, and σ-1 receptors.

  • Cytotoxicity Screening: Evaluate activity against NCI-60 cancer cell lines.

  • Pharmacokinetic Studies: Assess oral bioavailability and brain penetration in rodent models.

Structural Optimization

  • Introduce sulfonamide or triazine groups to enhance anticancer activity, as demonstrated in PMC6273912 .

  • Explore fluorinated analogs to improve metabolic stability and blood-brain barrier penetration.

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